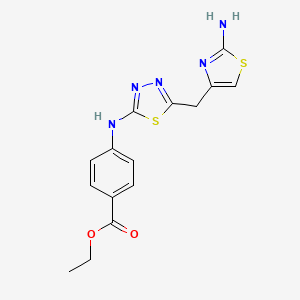![molecular formula C19H20BrN3 B3004373 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole CAS No. 887218-37-3](/img/structure/B3004373.png)
2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole is a complex organic compound that features a piperidine ring and a benzimidazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, suggests that this compound may exhibit significant biological activity.
Mechanism of Action
Target of Action
The compound, also known as 2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole, has been found to have high selectivity for resistant Plasmodium falciparum . This suggests that the compound’s primary targets are likely to be proteins or enzymes within the Plasmodium falciparum parasite.
Biochemical Pathways
Given its antimalarial activity, it is likely that the compound affects pathways related to the parasite’s survival and proliferation .
Result of Action
The compound has been found to produce significant inhibition of parasite growth, with 56 to 93% inhibition observed at a concentration of 40 μg/mL . This suggests that the compound’s action results in a substantial reduction in the number of viable Plasmodium falciparum parasites.
Biochemical Analysis
Biochemical Properties
The compound 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole plays a role in biochemical reactions, particularly in the inhibition of the NLRP3 inflammasome . It interacts with enzymes such as NLRP3, affecting its ATPase activity . The nature of these interactions involves binding to the enzyme, leading to a reduction in its activity .
Cellular Effects
This compound has been observed to have effects on various types of cells, particularly macrophages . It influences cell function by inhibiting the release of IL-1β, a pro-inflammatory cytokine, in LPS/ATP-stimulated human macrophages . This suggests that the compound may have an impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the NLRP3 inflammasome . This binding leads to the inhibition of the enzyme’s ATPase activity, which in turn reduces the release of IL-1β . This suggests that the compound may also influence gene expression related to inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the piperidine derivative and the benzimidazole core. One common method involves the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the piperidine moiety.
Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving piperidine and benzimidazole derivatives.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it may be investigated for potential therapeutic applications, such as anticancer, antiviral, or antimicrobial agents.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromobenzyl)piperidine: A simpler compound with similar structural features but lacking the benzimidazole ring.
Benzimidazole derivatives: Compounds like benzimidazole itself or 2-aminobenzimidazole, which share the benzimidazole core but have different substituents.
Uniqueness
2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole is unique due to the combination of the piperidine and benzimidazole moieties, which may confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3/c20-16-9-7-14(8-10-16)12-23-11-3-4-15(13-23)19-21-17-5-1-2-6-18(17)22-19/h1-2,5-10,15H,3-4,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPXBRWXMRTKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)
![2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate](/img/structure/B3004295.png)





![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)



